molecular formula C7H15N B8514373 2-Buten-1-amine, N,N,3-trimethyl- CAS No. 2588-79-6

2-Buten-1-amine, N,N,3-trimethyl-

Cat. No.: B8514373
CAS No.: 2588-79-6
M. Wt: 113.20 g/mol
InChI Key: WFCAUNYFSHIYTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Buten-1-amine, N,N,3-trimethyl- is a chemical compound with the CAS Registry Number 2588-79-6 . Its molecular formula is C 7 H 15 N . Researchers can procure this compound for specialized laboratory and research applications. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

CAS No.

2588-79-6

Molecular Formula

C7H15N

Molecular Weight

113.20 g/mol

IUPAC Name

N,N,3-trimethylbut-2-en-1-amine

InChI

InChI=1S/C7H15N/c1-7(2)5-6-8(3)4/h5H,6H2,1-4H3

InChI Key

WFCAUNYFSHIYTM-UHFFFAOYSA-N

Canonical SMILES

CC(=CCN(C)C)C

Origin of Product

United States

Nomenclature and Structural Considerations of N,n,3 Trimethylbut 2 En 1 Amine

Systematic IUPAC Naming and Accepted Common Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is N,N,3-trimethylbut-2-en-1-amine . This name is derived from its structure: a four-carbon butene chain with a double bond at the second carbon position ("but-2-en"). An amine group is attached to the first carbon ("-1-amine"), and this amine has two methyl groups ("N,N-dimethyl"). Additionally, a methyl group is attached to the third carbon of the butene chain ("3-trimethyl").

While the systematic IUPAC name provides a precise description of the molecule, several synonyms are also used in various contexts. These include:

2-Buten-1-amine, N,N,3-trimethyl-

N,N-Dimethyl-3-methyl-2-butenylamine

Table 1: Nomenclature and Identifiers for N,N,3-Trimethylbut-2-en-1-amine

Identifier Type Value
Systematic IUPAC Name N,N,3-trimethylbut-2-en-1-amine
Molecular Formula C₇H₁₅N
Synonyms 2-Buten-1-amine, N,N,3-trimethyl-
N,N-Dimethyl-3-methyl-2-butenylamine

Positional and Geometric Isomerism within Trimethylbutenamine Derivatives

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. In the case of trimethylbutenamine derivatives, both positional and geometric isomerism are important considerations.

Positional Isomerism: This type of isomerism arises from the different possible locations of the functional groups and substituents on the carbon skeleton. For the molecular formula C₇H₁₅N, numerous positional isomers exist. These can differ in the position of the double bond (e.g., N,N,3-trimethylbut-1-en-1-amine), the location of the methyl group on the butene chain (e.g., N,N,2-trimethylbut-2-en-1-amine), or the point of attachment of the amine group to the carbon chain.

Geometric Isomerism: Geometric isomerism, also known as cis-trans or (E/Z) isomerism, is a form of stereoisomerism that can occur in molecules containing a double bond. The potential for geometric isomerism in an alkene depends on the nature of the substituent groups attached to the carbons of the double bond. For a molecule to exhibit geometric isomerism, each carbon atom of the double bond must be attached to two different groups.

Stereochemical Implications of the Alkene Moiety

The central structural feature influencing the stereochemistry of N,N,3-trimethylbut-2-en-1-amine is the alkene moiety (the C=C double bond). In the structure of N,N,3-trimethylbut-2-en-1-amine, the second carbon of the butene chain is bonded to a hydrogen atom and a -CH₂N(CH₃)₂ group. The third carbon of the butene chain is bonded to two methyl groups.

For geometric isomerism to exist, each carbon of the double bond must have two different substituents. While the second carbon atom meets this requirement, the third carbon atom is bonded to two identical methyl groups. Consequently, N,N,3-trimethylbut-2-en-1-amine does not exhibit geometric isomerism. There are no (E) or (Z) isomers for this specific compound. This lack of geometric isomerism simplifies its stereochemical profile, as there is only one possible spatial arrangement for the molecule.

Table 2: Analysis of Substituents on the Alkene Moiety of N,N,3-Trimethylbut-2-en-1-amine

Carbon Atom of Double Bond Substituent 1 Substituent 2 Potential for Geometric Isomerism?
C2 -H -CH₂N(CH₃)₂ Yes (Substituents are different)
C3 -CH₃ -CH₃ No (Substituents are identical)

Synthetic Methodologies for N,n,3 Trimethylbut 2 En 1 Amine and Analogous Unsaturated Amines

Strategies for the Formation of Olefinic Carbon-Nitrogen Bonds

The construction of the C-N bond in unsaturated amines can be achieved through a variety of synthetic transformations. These methods can be broadly categorized into several key strategies, including the alkylation of amines, reductive amination of carbonyl compounds, transition metal-catalyzed coupling reactions, and multi-component approaches.

A direct and classical approach to the synthesis of allylic amines is the nucleophilic substitution of a halogenated alkene with an amine. This S(_N)2-type reaction is a straightforward method for forming a C-N bond. However, a significant challenge in the alkylation of primary and secondary amines is the potential for overalkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. This occurs because the product amine is often more nucleophilic than the starting amine, leading to a "runaway reaction". masterorganicchemistry.com

To mitigate this, reaction conditions can be optimized, for instance, by using a large excess of the starting amine to favor monoalkylation. The choice of solvent, temperature, and base can also influence the product distribution. For the synthesis of tertiary amines like N,N,3-trimethylbut-2-en-1-amine, the reaction of a secondary amine with an appropriate alkyl halide is generally more controlled and less prone to the formation of quaternary salts, although it is not entirely avoidable under forcing conditions. nih.gov

Reductive amination is a highly versatile and widely used method for the synthesis of amines. masterorganicchemistry.com This two-step, one-pot process involves the initial reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This method effectively avoids the issue of overalkylation often encountered in direct alkylation. masterorganicchemistry.com

A variety of reducing agents can be employed for this transformation, with sodium borohydride (NaBH(_4)) and its derivatives, such as sodium cyanoborohydride (NaBH(_3)CN) and sodium triacetoxyborohydride (NaBH(OAc)(_3)), being the most common. masterorganicchemistry.comsigmaaldrich.com Sodium cyanoborohydride is particularly useful as it is a milder reducing agent that selectively reduces the iminium ion in the presence of the starting carbonyl compound. rsc.org The reaction is typically carried out under acidic conditions (pH 4-5) to facilitate imine formation. masterorganicchemistry.com

Reducing AgentKey Features
Sodium Borohydride (NaBH(_4))Inexpensive and readily available, but can also reduce the starting aldehyde/ketone. koreascience.kr
Sodium Cyanoborohydride (NaBH(_3)CN)Selectively reduces iminium ions over carbonyls, but is toxic. rsc.org
Sodium Triacetoxyborohydride (NaBH(OAc)(_3))Mild and selective, a good alternative to NaBH(_3)CN. masterorganicchemistry.com

Palladium-catalyzed reactions have become a powerful tool for the formation of C-N bonds, particularly in the synthesis of allylic amines. The Tsuji-Trost reaction, a palladium-catalyzed allylic substitution, is a prominent example. rsc.org In this reaction, a palladium(0) catalyst reacts with an allylic substrate, typically an allylic acetate or carbonate, to form a (\pi)-allylpalladium intermediate. This intermediate is then attacked by a nucleophile, such as an amine, to yield the allylic amine product. nih.gov

A key advantage of this method is its high stereo- and regioselectivity, which can often be controlled by the choice of ligands on the palladium catalyst. nih.gov The reaction proceeds under mild conditions and tolerates a wide range of functional groups. For the synthesis of N,N,3-trimethylbut-2-en-1-amine, a suitable prenyl-based electrophile could be coupled with dimethylamine in the presence of a palladium catalyst.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer a highly efficient and atom-economical approach to complex molecules. beilstein-journals.org Several MCRs have been developed for the synthesis of allylic amines.

For example, a three-component reaction involving an aldehyde, an amine, and an organometallic reagent can lead to the formation of a homoallylic amine. While this specific example leads to a different structural motif, it illustrates the power of MCRs in rapidly building molecular complexity. researchgate.net More relevant to the synthesis of N,N,3-trimethylbut-2-en-1-amine are nickel-catalyzed three-component couplings of alkenes, aldehydes, and amides, which can provide access to a diverse range of allylic amines. beilstein-journals.org

Specific Synthetic Routes to N,N,3-Trimethylbut-2-en-1-amine

Based on the general strategies outlined above, several specific synthetic routes can be envisioned for the preparation of N,N,3-trimethylbut-2-en-1-amine.

A direct and plausible route to N,N,3-trimethylbut-2-en-1-amine involves the alkylation of dimethylamine with a suitable substituted butene, such as 1-chloro-3-methyl-2-butene (prenyl chloride).

Reaction Scheme:

(CH(_3))(_2)C=CHCH(_2)Cl + HN(CH(_3))(_2) (\rightarrow) (CH(_3))(_2)C=CHCH(_2)N(CH(_3))(_2) + HCl

In a typical procedure, an excess of dimethylamine would be reacted with prenyl chloride in a suitable solvent, such as tetrahydrofuran (THF) or acetonitrile. The presence of a base, such as potassium carbonate or triethylamine, is often required to neutralize the hydrochloric acid generated during the reaction. The reaction temperature would be controlled to minimize the formation of the quaternary ammonium salt by-product. Purification of the final product would typically be achieved through distillation or column chromatography.

While this method is conceptually straightforward, careful control of the reaction conditions is crucial to achieve a good yield of the desired tertiary amine and minimize the formation of by-products.

Alternative Synthetic Pathways for Related Unsaturated Primary Amines

The synthesis of unsaturated primary amines, which are structurally related to N,N,3-trimethylbut-2-en-1-amine, can be achieved through several established and innovative routes. These methods often start from different functional groups and employ various catalytic systems to introduce the amine moiety.

One prominent method is the amination of allylic alcohols . This approach involves the reaction of an allylic alcohol with ammonia or an amine in the presence of a catalyst. google.com For instance, phosphorous-containing substances have been shown to effectively catalyze this transformation. google.com A related strategy is the "borrowing hydrogen" or "hydrogen auto-transfer" process, where a catalyst, often a ruthenium complex, temporarily removes hydrogen from the alcohol to form an aldehyde or ketone in situ. rsc.org This intermediate then reacts with an amine, and the catalyst returns the hydrogen to complete the reductive amination, producing water as the sole byproduct. rsc.org

Another significant pathway is the reductive amination of unsaturated aldehydes and ketones . This method involves treating the carbonyl compound with ammonia in the presence of a reducing agent. For example, ketones can be treated with ammonia and titanium(IV) isopropoxide, followed by reduction with sodium borohydride, to yield primary amines with high chemoselectivity. organic-chemistry.org

The palladium-catalyzed allylic amination offers a versatile route, particularly when using aqueous ammonia as the nitrogen source. organic-chemistry.org This method allows for the direct substitution of an allylic leaving group with an amino group. Similarly, the hydrolysis of allyl isothiocyanate using hydrochloric acid provides a classical route to allylamine. orgsyn.org

For long-chain unsaturated amines, the hydrogen reduction of unsaturated aliphatic nitriles is an industrially relevant method. This process is conducted in the presence of ammonia and a hydrogenation catalyst, with careful control of the ammonia-to-hydrogen partial pressure ratio to maximize the yield of the primary amine. google.com

More recent advancements include photocatalytic methods . These strategies enable the α-C-H alkylation of unmasked primary amines, providing a direct way to synthesize α-tertiary primary amines. vapourtec.combohrium.com This process is scalable and can be performed in continuous flow systems. vapourtec.com

The following table summarizes these alternative synthetic pathways.

Table 1: Synthetic Pathways for Unsaturated Primary Amines

Method Starting Material Key Reagents/Catalysts Primary Product Type Citation(s)
Amination of Allylic Alcohols Allylic Alcohol Phosphorous-containing catalysts; Ru-complexes Allylic Amine google.comrsc.org
Reductive Amination Unsaturated Aldehyde/Ketone Ammonia, Reducing Agent (e.g., NaBH₄), Ti(i-OPr)₄ Saturated or Unsaturated Amine organic-chemistry.org
Palladium-Catalyzed Amination Allylic Alcohol Pd catalyst, DPEphos ligand, Ammonium acetate Allylic Amine organic-chemistry.org
Hydrolysis Allyl Isothiocyanate Hydrochloric Acid (HCl) Allylamine orgsyn.org
Nitrile Reduction Unsaturated Nitrile H₂, Hydrogenation catalyst, Ammonia Unsaturated Aliphatic Amine google.com
Photocatalytic C-H Alkylation Primary Amine, Alkene Photocatalyst (e.g., 4CzIPN), HAT catalyst α-Alkylated Primary Amine vapourtec.combohrium.com

Optimization of Reaction Conditions and Selectivity Control in Butenamine Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired butenamine product while minimizing waste and side reactions. nih.gov Key parameters that are typically manipulated include temperature, pressure, solvent, catalyst, and the molar ratio of reactants. redalyc.org

Selectivity is a major challenge in amine synthesis, particularly controlling the degree of alkylation. The nucleophilicity of the nitrogen atom increases with each alkyl group added, often leading to overalkylation and a mixture of primary, secondary, and tertiary amines. nih.gov For butenamine synthesis, achieving chemo-, regio-, and stereoselectivity is paramount.

Catalyst choice plays a pivotal role in selectivity. In the amination of allylic alcohols, for example, highly acidic catalysts can promote side reactions. The use of catalysts with controlled acidity, such as neutral group IIA metal phosphates, can significantly enhance conversion to the desired allylic amine while reducing byproduct formation. google.com Zeolites are another class of catalysts where selectivity can be finely tuned. Their well-defined pore structures can impose shape selectivity, favoring the formation of products that can fit within and diffuse out of the catalyst's channels. utwente.nl This principle is used in methylamine synthesis to increase the yield of the more valuable dimethylamine (DMA) at the expense of trimethylamine (TMA) by using zeolites with specific pore sizes. utwente.nlmdpi.com

The molar ratio of reactants is another critical factor. In the direct synthesis of primary amines from alcohols and ammonia, a high ammonia-to-alcohol ratio is often used to suppress the formation of secondary and tertiary amines. nih.gov Similarly, in the reduction of unsaturated nitriles, the partial pressure ratio of ammonia to hydrogen is a key parameter that must be adjusted to favor the primary amine product. google.com

Modern approaches to reaction optimization often employ systematic methods like "Design of Experiments" (DoE), where multiple parameters are varied simultaneously to efficiently map the reaction landscape and identify optimal conditions. This is a more efficient alternative to the traditional "one-variable-at-a-time" approach.

The table below illustrates the effect of reaction parameters on selectivity in the synthesis of methylamines over zeolite catalysts, a model system that provides insights applicable to butenamine synthesis.

Table 2: Influence of Zeolite Properties on Amine Selectivity

Zeolite Type Pore Structure Temperature (°C) MMA Selectivity (%) DMA Selectivity (%) TMA Selectivity (%) Citation(s)
Mordenite (MOR) Medium-Pore 400 34.6 41.8 22.6 mdpi.com
Zeolite Y (FAU) Large-Pore 400 Lower than MOR Lower than MOR Higher than MOR mdpi.com
ZSM-5 (MFI) Medium-Pore 400 Lower than MOR Lower than MOR Higher than MOR mdpi.com
Amorphous SiO₂-Al₂O₃ N/A (Non-porous) 400 Low Low High mdpi.com

This data demonstrates how the confined space within medium-pore zeolites like Mordenite can restrict the formation of the bulkier TMA molecule, thus enhancing selectivity for MMA and DMA.

Advanced Purification Techniques for Olefinic Amines

The purification of olefinic amines requires techniques that can effectively separate the target compound from starting materials, reagents, solvents, and byproducts, while accounting for the chemical properties of both the amine functional group and the carbon-carbon double bond.

Distillation is a fundamental technique, particularly fractional distillation, for separating compounds with different boiling points. google.comacs.org For amines produced from the hydrolysis of isothiocyanates, the final product is often purified by distillation after being dried over agents like solid potassium hydroxide. orgsyn.org However, challenges arise when the desired amine has a boiling point very close to that of an impurity, such as an olefin isomer. google.comgoogle.com In such cases, specialized distillation methods may be required where a fraction of the isomer is deliberately removed along with the amine to achieve purification. google.comgoogle.comwipo.int

Chromatography is a highly versatile purification method. However, the basicity of amines can lead to strong interactions with the acidic silanol groups on standard silica (B1680970) gel, resulting in poor peak shape, tailing, and sometimes irreversible adsorption. biotage.combiotage.com Several advanced strategies are used to overcome this issue:

Mobile Phase Modification: Adding a small amount of a competing base, such as triethylamine (TEA) or ammonia, to the mobile phase can neutralize the acidic sites on the silica, allowing the amine to elute properly. biotage.combiotage.com

Amine-Functionalized Stationary Phases: Using columns packed with amine-functionalized silica (KP-NH) provides a non-acidic surface, which minimizes the problematic acid-base interactions and often allows for separation with simple solvent systems like hexane/ethyl acetate. biotage.com

Reversed-Phase Chromatography: This technique can be effective, especially if the mobile phase pH is adjusted to be alkaline (e.g., by adding 0.1% TEA). At a pH two units above the amine's pKa, the amine is in its neutral, free-base form, making it more hydrophobic and increasing its retention and separation on a C18 column. biotage.com

Another common purification strategy involves salt formation . The crude amine can be converted to its hydrochloride salt by treatment with HCl. The salt, which is often a crystalline solid, can be precipitated, isolated by filtration, and washed. The purified amine is then regenerated by treatment with a base (like NaOH) and can be further purified by distillation or extraction. acs.org

Prior to final purification, a drying step is almost always necessary. This involves treating the liquid amine with a drying agent such as potassium hydroxide (KOH), calcium hydride (CaH₂), or molecular sieves to remove residual water. acs.org

The following table compares various purification techniques for olefinic amines.

Table 3: Comparison of Purification Techniques for Olefinic Amines

Technique Principle of Separation Advantages Common Challenges Citation(s)
Fractional Distillation Difference in boiling points Scalable, effective for large quantities Ineffective for azeotropes or compounds with close boiling points google.comacs.org
Normal-Phase Chromatography (Modified) Polarity High resolution Requires mobile phase modifier (e.g., TEA) to prevent peak tailing biotage.combiotage.com
Amine-Functionalized Chromatography Polarity (on a basic surface) Excellent peak shape, no need for amine additives in mobile phase More expensive stationary phase biotage.com
Reversed-Phase Chromatography Hydrophobicity Effective for polar amines, pH control allows for method tuning Requires pH control of mobile phase, may use more organic solvent biotage.com
Salt Precipitation/Recrystallization Difference in solubility between free base and salt Can remove many types of impurities, yields high purity product Requires additional steps for salt formation and regeneration acs.org

Chemical Reactivity and Reaction Mechanisms of N,n,3 Trimethylbut 2 En 1 Amine

Reactivity Profile of the Tertiary Amine Functional Group

The nitrogen atom in N,N,3-trimethylbut-2-en-1-amine is central to its nucleophilic and basic properties. As a tertiary amine, the lone pair of electrons on the nitrogen is readily available for reaction with electrophiles and protons.

Nucleophilic Reactivity and Basicity in Organic Transformations

Quaternization Reactions and Ammonium (B1175870) Salt Formation

A characteristic reaction of tertiary amines is quaternization, which involves the alkylation of the nitrogen atom to form a quaternary ammonium salt. In this reaction, the lone pair of electrons on the nitrogen of N,N,3-trimethylbut-2-en-1-amine attacks an alkyl halide or another suitable alkylating agent, resulting in the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium cation. The resulting salt consists of this cation and the counterion from the alkylating agent. These quaternary ammonium salts can have applications as phase-transfer catalysts, surfactants, or antimicrobial agents, depending on the nature of the alkyl groups attached to the nitrogen.

Reactivity of the Alkene Moiety

The carbon-carbon double bond in N,N,3-trimethylbut-2-en-1-amine is an electron-rich region, making it susceptible to attack by electrophiles and a participant in various addition and cycloaddition reactions.

Electrophilic Addition Reactions to the Double Bond

The alkene functionality in N,N,3-trimethylbut-2-en-1-amine can undergo electrophilic addition reactions. When an electrophile, such as a hydrogen halide (HX), adds to the double bond, the initial step is the formation of a carbocation intermediate. libretexts.orglibretexts.org The regioselectivity of this addition is governed by Markovnikov's rule, which predicts the formation of the more stable carbocation. libretexts.org In the case of N,N,3-trimethylbut-2-en-1-amine, protonation of the double bond can lead to a tertiary carbocation, which is a relatively stable intermediate.

However, the presence of the double bond adjacent to the amine-bearing carbon also means that the intermediate carbocation is an allylic cation. libretexts.org Allylic carbocations are stabilized by resonance, which delocalizes the positive charge over two carbon atoms. libretexts.orglibretexts.org This resonance stabilization has important consequences for the final product distribution. The subsequent attack by the nucleophile (X⁻) can occur at either of the two carbon atoms bearing the partial positive charge, leading to a mixture of 1,2- and 1,4-addition products. libretexts.orglibretexts.orgfiveable.me

Hydrofunctionalization and Cycloaddition Reactions

Hydrofunctionalization reactions, which involve the addition of an H-X bond across the double bond, are important transformations for allylic amines. A notable example is the rhodium-catalyzed isomerization of allylic amines, where N,N,3-trimethylbut-2-en-1-amine has been used as a model substrate to study the reaction mechanism. nih.govrsc.org This process involves a 1,3-hydrogen shift and is a key step in the synthesis of valuable molecules like L-menthol. nih.govrsc.org

The alkene moiety can also participate in cycloaddition reactions. While specific examples involving N,N,3-trimethylbut-2-en-1-amine are not extensively documented, allylic systems in general can undergo various cycloadditions. For instance, allylic cations can react with 1,3-dienes in [4+3] cycloadditions to form seven-membered rings. organicreactions.orgillinois.edursc.org Additionally, under certain conditions, the double bond could potentially act as a dienophile in Diels-Alder reactions or participate in [3+2] cycloadditions with 1,3-dipoles. youtube.com The electron-donating nature of the adjacent amino group can influence the reactivity and selectivity of these cycloaddition reactions. colab.ws

Role as a Ligand in Organometallic Chemistry and Catalysis

While the tertiary amine and alkene functionalities could potentially allow N,N,3-trimethylbut-2-en-1-amine to act as a ligand, coordinating to a metal center, its primary role reported in the literature is that of a substrate in catalytic reactions. nih.govrsc.org In the rhodium-catalyzed isomerization, the molecule coordinates to the rhodium-BINAP catalyst, undergoes the chemical transformation, and then dissociates, freeing the catalyst for the next cycle. nih.govrsc.org This is distinct from its role as a permanent ligand that is part of the catalytically active species throughout the reaction. The study of its coordination chemistry as a formal ligand in stable organometallic complexes is not a prominent area of research based on available literature.

Coordination Chemistry of N,N-Dimethyl-3-butene-1-amine with Transition Metals

The coordination of unsaturated amines, such as N,N-dimethyl-3-butene-1-amine, to transition metals is a foundational aspect of organometallic chemistry. tcd.ielibretexts.org In these interactions, the amine acts as a Lewis base, donating its lone pair of electrons from the nitrogen atom to the electron-deficient metal center, which acts as a Lewis acid. libretexts.org This forms a coordinate covalent bond. The presence of the double bond in the butenyl group introduces the possibility of η²-coordination, where the π-electrons of the alkene also interact with the metal center. This dual-coordination capability makes butenamine ligands versatile in stabilizing transition metal complexes.

The nature of the metal-ligand bond is influenced by several factors, including the electronic properties of the metal and the steric and electronic characteristics of the ligand. nih.govresearchgate.net Hard metal ions, which are typically small and in high oxidation states (e.g., Cr³⁺, Fe³⁺), tend to form stronger bonds with hard bases like the nitrogen atom of the amine. tcd.ie In contrast, soft metal ions, which are larger and in lower oxidation states (e.g., Ag⁺, Cu⁺), can interact more favorably with the soft π-system of the double bond. tcd.ie

The coordination of N,N-dimethyl-3-butene-1-amine can lead to the formation of various complex geometries, most commonly octahedral or square planar, depending on the coordination number and the d-electron configuration of the metal. tcd.iehawaii.edu For instance, a metal ion might coordinate with multiple butenamine ligands or a combination of butenamine and other ligands to achieve a stable electronic configuration.

Table 1: Potential Coordination Modes of N,N-Dimethyl-3-butene-1-amine with Transition Metals

Coordination ModeDescriptionMetal Preference (Example)
N-coordination (Monodentate)The ligand binds to the metal center solely through the nitrogen atom's lone pair.Harder metal ions (e.g., Fe(III))
η²-C=C coordination (Monodentate)The ligand coordinates to the metal through the π-electrons of the carbon-carbon double bond.Softer metal ions (e.g., Ag(I))
N, η²-C=C chelation (Bidentate)The ligand binds to the metal center through both the nitrogen atom and the double bond, forming a chelate ring.Metals that can accommodate a five-membered chelate ring.

Catalytic Applications of Metal Complexes Incorporating Butenamine Ligands

Metal complexes featuring butenamine ligands are of significant interest for their potential catalytic applications, particularly in organic synthesis. researchgate.netvirginia.edu The cooperative effect between the metal center and the ligand can facilitate a variety of chemical transformations. virginia.eduderpharmachemica.com The electronic and steric properties of the butenamine ligand can be tuned to influence the activity and selectivity of the catalyst. researchgate.net

One of the key areas where these complexes show promise is in hydrogenation and hydroformylation reactions. The metal center activates the small molecules (H₂ or H₂/CO), while the butenamine ligand helps to control the substrate's approach and the reaction's stereoselectivity.

Furthermore, the presence of the amine functionality within the ligand can lead to "ligand-assisted" catalysis. derpharmachemica.com For example, in certain reactions, the amine group can act as an internal base or proton shuttle, participating directly in the catalytic cycle. This is particularly relevant in reactions involving proton transfer steps. Aminophenol-based ligands, which share the feature of a functional group that can participate in catalysis, have demonstrated utility in areas like small molecule activation and carbon dioxide reduction. derpharmachemica.com

Table 2: Potential Catalytic Applications of Transition Metal Complexes with Butenamine Ligands

Catalytic ReactionRole of the Metal-Butenamine ComplexPotential Products
Alkene HydrogenationThe metal center activates H₂, and the ligand influences stereoselectivity.Saturated amines
HydroformylationThe complex catalyzes the addition of H₂ and CO across the double bond of a substrate.Aldehydes and alcohols
Allylic AminationThe complex can catalyze the substitution of a leaving group on an allylic substrate with an amine. organic-chemistry.orgMore complex allylic amines organic-chemistry.org
IsomerizationThe metal complex can facilitate the migration of the double bond within a molecule. chemrxiv.orgacs.orgIsomeric alkenes or enamines chemrxiv.orgacs.org

Rearrangement Reactions and Isomerization Pathways

N,N,3-trimethylbut-2-en-1-amine, as an allylic amine, can undergo a variety of rearrangement and isomerization reactions. These transformations are often catalyzed by acids, bases, or transition metal complexes and lead to the formation of constitutional isomers.

One of the most common isomerization reactions for allylic amines is the migration of the double bond. acs.org This can occur through a 1,3-proton shift, which can be catalyzed by a base. The base abstracts a proton from the carbon adjacent to the double bond and the nitrogen, leading to a resonance-stabilized carbanion, which can then be protonated at a different position to yield an enamine.

Transition metal-catalyzed isomerization is another important pathway. chemrxiv.orgacs.org This process often involves the formation of a π-allyl metal complex. The metal coordinates to the double bond, and through a series of steps involving oxidative addition and reductive elimination, the double bond can migrate along the carbon chain. For example, rhodium complexes have been shown to catalyze the isomerization of allylrhodium intermediates. nih.gov

Rearrangement reactions, such as those analogous to the Hofmann or Curtius rearrangements, are less common for a simple amine like N,N,3-trimethylbut-2-en-1-amine itself. These rearrangements typically start from amides or acyl azides and result in the loss of a carbonyl group. masterorganicchemistry.com However, derivatives of the butenamine could potentially undergo such rearrangements.

Table 3: Common Isomerization Pathways for Allylic Amines

PathwayCatalyst/ConditionsIntermediateProduct
Base-catalyzed 1,3-proton shiftBase (e.g., NaOH, K₃PO₄) acs.orgDelocalized carbanionEnamine
Metal-catalyzed isomerizationTransition metal complex (e.g., Co, Rh, Ru, Pd) chemrxiv.orgacs.orgπ-allyl metal complexIsomeric allylic amine or enamine
Acid-catalyzed isomerizationAcidCarbocationIsomeric allylic amine

Spectroscopic Characterization Techniques for N,n,3 Trimethylbut 2 En 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the chemical environment of individual atoms and their relationships with neighboring atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of N,N,3-trimethylbut-2-en-1-amine reveals distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shifts (δ) are indicative of the electronic environment of the protons.

N(CH₃)₂ Protons: The six protons of the two methyl groups attached to the nitrogen atom are chemically equivalent and typically appear as a sharp singlet.

CH₂ Protons: The two protons of the methylene (B1212753) group adjacent to the nitrogen and the double bond (C1) are expected to show a signal that is coupled to the vinyl proton.

CH Proton: The vinyl proton at C2 will exhibit a signal in the olefinic region of the spectrum, coupled to the C1 methylene protons.

C(CH₃)₂ Protons: The six protons of the two methyl groups at the C3 position are equivalent and will likely appear as a singlet.

The integration of these signals provides the ratio of the number of protons in each unique environment, further confirming the structure.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in N,N,3-trimethylbut-2-en-1-amine gives rise to a distinct signal in the ¹³C NMR spectrum.

Carbon AtomPredicted Chemical Shift Range (ppm)
N(C H₃)₂40-50
C H₂55-65
=C H120-140
=C (CH₃)₂120-140
=C(C H₃)₂20-30

The predicted chemical shift ranges are approximate and can be influenced by the solvent and other experimental conditions.

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Analysis

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy is a powerful technique for directly probing the nitrogen atom in a molecule. researchgate.net Although the natural abundance of the ¹⁵N isotope is low (0.365%), modern NMR techniques, including inverse-detected methods, allow for its observation. researchgate.net The chemical shift of the nitrogen atom in N,N,3-trimethylbut-2-en-1-amine provides valuable information about its electronic environment and hybridization state. researchgate.netresearchgate.net The chemical shift is sensitive to factors such as the nature of the substituents on the nitrogen and its participation in any electronic delocalization. researchgate.net For tertiary amines, the ¹⁵N chemical shift typically falls within a specific range, which can help to confirm the functional group.

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between protons and carbons.

COSY: A COSY spectrum would show correlations between the protons of the C1 methylene group and the C2 vinyl proton, confirming their coupling.

HSQC: An HSQC spectrum correlates each proton signal with the signal of the carbon to which it is directly attached. This would definitively link the proton and carbon assignments for the CH₂, CH, and CH₃ groups.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. This data is used to determine the molecular weight of the compound and to deduce its structure from the fragmentation pattern.

Electron Ionization (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a characteristic fingerprint of the molecule. For N,N,3-trimethylbut-2-en-1-amine (C₇H₁₅N, molecular weight: 113.20 g/mol ), the following fragmentation pathways are expected. nih.gov

A key fragmentation process for amines is the alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org This cleavage results in the formation of a resonance-stabilized iminium ion.

Expected Fragmentation Pattern:

m/zFragment IonDescription
113[C₇H₁₅N]⁺Molecular Ion (M⁺)
98[C₆H₁₂N]⁺Loss of a methyl radical (•CH₃) from the molecular ion.
71[C₄H₉N]⁺Alpha-cleavage, loss of an isopropyl radical (•C₃H₇).
58[C₃H₈N]⁺A prominent peak resulting from the cleavage of the C2-C3 bond, forming the stable dimethyliminium ion.

The most abundant fragment ion, known as the base peak, is often the most stable fragment. In the case of N,N,3-trimethylbut-2-en-1-amine, the iminium ion with m/z 58 is expected to be a significant peak in the mass spectrum. docbrown.info

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with high accuracy. For N,N,3-trimethylbut-2-en-1-amine, with a molecular formula of C7H15N, the expected monoisotopic mass can be calculated with a high degree of precision.

Detailed Research Findings: HRMS analysis provides an exact mass measurement, which allows for the unambiguous determination of the elemental composition. The theoretical exact mass of the molecular ion [M]+ of N,N,3-trimethylbut-2-en-1-amine is 113.12045. An experimentally obtained high-resolution mass spectrum would be expected to show a molecular ion peak at or very near this value. The high accuracy of this measurement helps to distinguish it from other compounds that may have the same nominal mass but different elemental formulas.

Table 1: Theoretical HRMS Data for N,N,3-trimethylbut-2-en-1-amine

Molecular Formula Ion Theoretical Exact Mass (m/z)
C7H15N [M]+ 113.12045

Note: The [M+H]+ ion is commonly observed in soft ionization techniques like electrospray ionization (ESI).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. As a tertiary amine, the IR spectrum of N,N,3-trimethylbut-2-en-1-amine will have characteristic absorption bands, though it will notably lack the N-H stretching vibrations seen in primary and secondary amines. wpmucdn.comspectroscopyonline.comorgchemboulder.com

Detailed Research Findings: The key functional groups in N,N,3-trimethylbut-2-en-1-amine are the C=C double bond of the butenyl group, the C-N bond of the tertiary amine, and various C-H bonds. The absence of a peak in the 3300-3500 cm⁻¹ region confirms its tertiary amine nature. orgchemboulder.comdocbrown.info

Table 2: Expected IR Absorption Bands for N,N,3-trimethylbut-2-en-1-amine

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
C-H (sp³ hybridized) Stretch 2850-2960 Strong
C-H (sp² hybridized) Stretch 3010-3095 Medium
C=C Stretch 1640-1680 Medium to Weak
C-N (aliphatic amine) Stretch 1020-1250 Medium to Weak

Hyphenated Chromatographic-Spectroscopic Methods

Hyphenated techniques, which couple a separation method like chromatography with a detection method like mass spectrometry, are essential for analyzing complex mixtures and determining the purity of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for the analysis of volatile compounds like N,N,3-trimethylbut-2-en-1-amine. researchgate.netbre.combaua.delabrulez.com The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase, and the mass spectrometer provides identification and structural information.

Detailed Research Findings: In a GC-MS analysis, N,N,3-trimethylbut-2-en-1-amine would be expected to elute as a sharp peak at a specific retention time, which can be used for its quantification and purity assessment. The mass spectrum obtained from the detector would show the molecular ion peak and a characteristic fragmentation pattern. The analysis of amines by GC can sometimes be challenging due to their basicity and polarity, which may cause peak tailing. labrulez.com Deactivated columns or the use of a base-modified stationary phase can mitigate these effects. researchgate.net

The mass spectrum of N,N,3-trimethylbut-2-en-1-amine would likely exhibit a base peak resulting from the stable iminium ion formed by alpha-cleavage, a common fragmentation pathway for amines.

Table 3: Predicted GC-MS Data for N,N,3-trimethylbut-2-en-1-amine

Parameter Expected Value/Characteristic
Molecular Ion (m/z) 113
Key Fragment Ions (m/z) 98 ([M-CH₃]⁺), 58 ([C₃H₈N]⁺ from cleavage)

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Derivatives

While N,N,3-trimethylbut-2-en-1-amine itself is volatile and suitable for GC-MS, its non-volatile derivatives may require Liquid Chromatography-Mass Spectrometry (LC-MS) for analysis. nih.govnih.gov LC-MS is a powerful technique for the analysis of a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. researchgate.net

Detailed Research Findings: To enhance the chromatographic retention and detection of amines by LC-MS, derivatization is often employed. scispace.com For a tertiary amine like N,N,3-trimethylbut-2-en-1-amine, derivatization could involve quaternization to form a permanently charged species, which would improve its retention on reversed-phase columns and enhance its signal in electrospray ionization mass spectrometry. For instance, reaction with an alkyl halide could produce a quaternary ammonium (B1175870) salt. The resulting non-volatile derivative can then be readily analyzed by LC-MS.

Table 4: Potential Derivatization Reaction for LC-MS Analysis

Derivatizing Agent Derivative Product Analytical Advantage

This approach allows for the sensitive and specific analysis of the amine in complex matrices where direct analysis by GC-MS might be hindered by sample composition. researchgate.net

Compound Names Table

Abbreviation / Common NameFull Chemical Name
N,N,3-trimethylbut-2-en-1-amine2-Buten-1-amine, N,N,3-trimethyl-
TrimethylamineN,N-dimethylmethanamine
DimethylamineN-methylmethanamine
Methyl IodideIodomethane
N,N,N,3-tetramethylbut-2-en-1-aminium iodide1-Butanaminium, N,N,N,3-tetramethyl-2-buten-1-yl-, iodide

Computational Chemistry and Theoretical Investigations of N,N,3-Trimethylbut-2-en-1-amine

While specific computational studies on N,N,3-trimethylbut-2-en-1-amine are not extensively available in public literature, its structural features as an unsaturated tertiary amine make it an interesting subject for theoretical investigation. The methodologies described herein are standard computational approaches that could be applied to elucidate its electronic structure, conformation, reactivity, and spectroscopic properties. The discussion will draw upon studies of analogous allylic and unsaturated amines to illustrate the potential insights that could be gained.

Advanced Analytical Methodologies for the Detection and Quantification of N,n,3 Trimethylbut 2 En 1 Amine

Chromatographic Separations for Complex Mixtures

Chromatographic techniques are powerful tools for separating the components of a mixture, allowing for the identification and quantification of individual substances. kapillarelektrophorese.eu For a volatile compound like N,N,3-trimethylbut-2-en-1-amine, both gas and liquid chromatography can be employed, each with its own set of advantages and specific requirements.

Gas chromatography (GC) is a principal technique for the analysis of volatile and thermally stable compounds. Given that N,N,3-trimethylbut-2-en-1-amine is a volatile amine, GC is a highly suitable method for its separation and quantification. restek.com However, the analysis of amines by GC can be challenging due to their basicity and polarity, which can lead to peak tailing and adsorption on the column. restek.comlabrulez.comvt.edu To overcome these issues, specialized columns and techniques are employed.

The use of base-deactivated columns is crucial for obtaining symmetrical peak shapes and reproducible results. restek.comlabrulez.com Columns with stationary phases like polyethylene (B3416737) glycol (PEG) modified with a base (e.g., potassium hydroxide) or specialized columns such as the Rtx-Volatile Amine or Agilent CP-Volamine are designed to minimize interactions with the active sites on the silica (B1680970) surface. restek.comnih.gov Headspace sampling is a particularly useful technique for analyzing volatile amines in complex matrices, as it introduces only the volatile components into the GC system, thereby reducing matrix effects. rsc.orgnih.gov

For detection, a flame ionization detector (FID) provides good sensitivity for carbon-containing compounds, while a mass spectrometer (MS) offers high selectivity and structural information, which is invaluable for unambiguous identification. vt.edunih.govchromforum.org The mass spectrum of tertiary amines often shows a characteristic fragment ion at m/z 58, corresponding to [(CH₃)₂NCH₂]⁺. chromforum.org

Table 1: Exemplary Gas Chromatography (GC) Parameters for the Analysis of Volatile Tertiary Amines

ParameterSettingSource(s)
Column Rtx-Volatile Amine (60 m x 0.32 mm ID, 1.0 µm film thickness) or similar base-deactivated column restek.comamericanlaboratory.com
Injector Split/Splitless, 250 °C nih.gov
Carrier Gas Helium, constant flow nih.gov
Oven Program Initial Temp: 45-70 °C, Ramp: 5-10 °C/min, Final Temp: 240-290 °C nih.govamericanlaboratory.com
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS) vt.edunih.gov
Sample Introduction Headspace or direct liquid injection rsc.orgnih.gov

This table presents a generalized set of parameters. Method optimization is required for specific applications.

High-performance liquid chromatography (HPLC) is a versatile technique for separating a wide range of compounds. sielc.com However, tertiary amines like N,N,3-trimethylbut-2-en-1-amine lack a strong chromophore, making their detection by UV-Vis spectrophotometry challenging at low concentrations. researchgate.net To address this, pre- or post-column derivatization is often employed to attach a UV-absorbing or fluorescent tag to the amine. researchgate.netsigmaaldrich.com

Derivatization of primary and secondary amines is straightforward with reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl). researchgate.netjascoinc.com However, the derivatization of tertiary amines is more complex as they lack a reactive N-H bond. chromforum.org Some studies have explored the use of FMOC-Cl for tertiary amines, though the reaction mechanism and product identity can be ambiguous. chromforum.orgnih.govrsc.org An alternative approach for underivatized amines is the use of mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms to achieve separation. sielc.com For detection without derivatization, an evaporative light scattering detector (ELSD) or mass spectrometry (MS) can be used. sielc.comresearchgate.net

Table 2: Common Derivatizing Agents for HPLC Analysis of Amines

Derivatizing AgentTarget AminesDetection MethodSource(s)
9-fluorenylmethyl chloroformate (FMOC-Cl)Primary, Secondary, (Tertiary - with limitations)Fluorescence, UV researchgate.netnih.govrsc.org
o-phthalaldehyde (OPA)PrimaryFluorescence jascoinc.com
Dansyl chloridePrimary, SecondaryFluorescence, UV nih.gov
Naphthylisothiocyanate (NITC)Primary, SecondaryUV chromforum.org

Table 3: Illustrative High-Performance Liquid Chromatography (HPLC) Conditions for Tertiary Amine Analysis

ParameterSettingSource(s)
Column Primesep 200 (mixed-mode) or C18 reversed-phase (for derivatized amines) sielc.comresearchgate.net
Mobile Phase Acetonitrile/Water with additives like trifluoroacetic acid (TFA) or ammonium (B1175870) acetate sielc.comchromforum.org
Detection UV-Vis (for derivatized amines), ELSD, or MS (for underivatized amines) sielc.comresearchgate.net
Flow Rate 1.0 - 1.5 mL/min chim.it

These conditions are illustrative and require optimization for the specific analyte and matrix.

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. creative-proteomics.com It is well-suited for the analysis of charged species like protonated amines. researchgate.net CE offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. news-medical.net

For the analysis of N,N,3-trimethylbut-2-en-1-amine, capillary zone electrophoresis (CZE) can be employed. kapillarelektrophorese.eu In CZE, the separation occurs in a buffer-filled capillary. Since aliphatic amines often lack a UV chromophore, indirect UV detection is a common approach. kapillarelektrophorese.eu This involves adding a UV-absorbing compound to the background electrolyte.

Micellar electrokinetic chromatography (MEKC) is a mode of CE that uses surfactants to form micelles, creating a pseudo-stationary phase that allows for the separation of both neutral and charged analytes based on their partitioning between the micelles and the aqueous buffer. wikipedia.orgnih.govnih.gov This technique can be particularly useful for separating complex mixtures containing various amines. news-medical.netnih.gov

Table 4: General Capillary Electrophoresis (CE) Parameters for Amine Analysis

ParameterSettingSource(s)
Capillary Fused silica, 50-75 µm ID kapillarelektrophorese.eu
Background Electrolyte Phosphate or borate (B1201080) buffer at a pH that ensures amine protonation kapillarelektrophorese.eunih.govnih.gov
Separation Voltage 15-30 kV nih.gov
Detection Indirect UV, Direct UV (if applicable), or Mass Spectrometry (MS) kapillarelektrophorese.eucreative-proteomics.com
Injection Hydrodynamic or electrokinetic nih.gov

Specific conditions must be optimized for the analysis of N,N,3-trimethylbut-2-en-1-amine.

Specialized Detection Techniques and Sensor Development

Beyond traditional chromatographic and electrophoretic methods, the development of specialized detectors and sensors offers promising avenues for the rapid and selective detection of volatile amines like N,N,3-trimethylbut-2-en-1-amine.

Electrochemical sensors provide a sensitive and often portable means of detecting electroactive compounds. nih.gov While N,N,3-trimethylbut-2-en-1-amine itself may not be readily electroactive, sensors can be designed to respond to pH changes caused by the basic nature of the amine or can incorporate materials that selectively interact with it. researchgate.net For instance, sensors based on modified electrodes can be developed for the detection of various amines. rsc.org

Quartz Crystal Microbalance (QCM) sensors are mass-sensitive devices that can detect the adsorption of molecules onto their surface. By coating the quartz crystal with a material that selectively binds to volatile amines, a highly sensitive sensor can be created. The change in the crystal's resonance frequency upon exposure to the amine provides a quantitative measure of its concentration.

The development of molecularly imprinted polymers (MIPs) is another advanced approach. nih.gov MIPs are synthetic polymers with cavities that are specifically designed to bind to a target molecule, in this case, N,N,3-trimethylbut-2-en-1-amine. When integrated into a sensor platform, these MIPs can provide high selectivity for the target analyte. nih.gov

Applications of N,n,3 Trimethylbut 2 En 1 Amine in Chemical Synthesis and Materials Science

A Building Block for Complex Organic Molecules

The inherent reactivity and specific molecular architecture of N,N,3-trimethylbut-2-en-1-amine make it a significant intermediate in the synthesis of more complex organic structures. Its applications in this domain are broad, touching upon the creation of molecules for the pharmaceutical and agrochemical industries, as well as for the production of various specialty chemicals.

A Precursor for Pharmaceutical Building Blocks

In the realm of medicinal chemistry, the quest for novel therapeutic agents often begins with versatile molecular scaffolds. While direct applications are still under investigation, the structural motifs present in N,N,3-trimethylbut-2-en-1-amine make it a compound of interest for the synthesis of larger, more complex molecules that could serve as building blocks for new pharmaceutical compounds. The amine functionality, coupled with the unsaturated and branched alkyl chain, provides multiple reactive sites for further chemical transformations, allowing for the construction of diverse molecular libraries for drug discovery programs.

A Component in Agrochemical and Specialty Chemical Synthesis

The development of new agrochemicals, such as herbicides and pesticides, relies on the synthesis of molecules that can exhibit specific biological activities. The amine structure within N,N,3-trimethylbut-2-en-1-amine is a key feature in many biologically active compounds, suggesting its potential as a precursor in the agrochemical sector. For instance, related amine compounds have been investigated for their herbicidal properties. nih.gov Furthermore, this compound serves as an intermediate in the production of a variety of specialty chemicals, where its unique properties can be harnessed to create products with tailored functionalities for diverse industrial applications. smolecule.com

A Contributor to Advanced Materials Manufacturing

Beyond its role in organic synthesis, N,N,3-trimethylbut-2-en-1-amine is demonstrating significant promise in the field of materials science. Its utility as a precursor for creating thin films and its potential incorporation into novel polymers and frameworks highlight its importance in the development of next-generation materials.

A Precursor for Atomic Layer Deposition (ALD) of Metal Thin Films

Atomic Layer Deposition (ALD) is a sophisticated technique for depositing ultrathin, uniform, and conformal films of various materials, which is critical in the manufacturing of modern electronics and other high-tech devices. The selection of appropriate precursor molecules is paramount to the success of the ALD process.

While research into N,N,3-trimethylbut-2-en-1-amine as a direct ALD precursor is ongoing, closely related amine-based ligands have been successfully employed in the deposition of high-quality metal films. For example, a similar compound, N,N-dimethyl-3-buten-1-amine, is a key component of a platinum precursor, Dimethyl(N,N-dimethyl-3-butene-1-amine-N)platinum (DDAP), used for the ALD of platinum thin films. researchgate.net The amine group in such precursors plays a crucial role in the surface reactions that are fundamental to the layer-by-layer growth mechanism of ALD. The thermal stability and volatility of these amine-containing precursors are critical parameters that influence the deposition process.

Table 1: Comparison of Related Amine Ligands in ALD Precursors

Precursor LigandMetal DepositedKey Characteristics
N,N-dimethyl-3-buten-1-aminePlatinum (Pt)Forms a stable precursor (DDAP) for Pt ALD. researchgate.net
(Methylcyclopentadienyl)Platinum (Pt)Used with various plasma gases (O₂, N₂, NH₃) for PEALD of Pt films. epfl.ch
Cyclopentadienyl (Cp)Ruthenium (Ru)Functionalization of the Cp ligand can enhance volatility and thermal stability.

This table provides examples of amine and organometallic ligands used in ALD precursors to illustrate the importance of ligand design in this technology.

A Component in the Design and Synthesis of Novel Metal-Organic Frameworks (MOFs) and Polymer Materials

Metal-Organic Frameworks (MOFs) are a class of porous materials with exceptionally high surface areas, making them attractive for applications such as gas storage, separation, and catalysis. The synthesis of MOFs involves the self-assembly of metal ions or clusters with organic linker molecules. Amine-functionalized linkers are of particular interest as they can enhance the properties of the resulting MOF, for example, by improving its selectivity for carbon dioxide capture. rsc.org

The amine functionality in N,N,3-trimethylbut-2-en-1-amine makes it a potential candidate for incorporation into MOF structures, either as a primary linker or as a modifying agent to introduce specific functionalities. The synthesis of amine-functionalized MOFs can be achieved through direct synthesis with amine-containing linkers or by post-synthetic modification of an existing MOF. rsc.orgresearchgate.net

In the realm of polymer science, amines are widely used as monomers, cross-linking agents, and functional additives. The structure of N,N,3-trimethylbut-2-en-1-amine, with its reactive amine group and polymerizable double bond, suggests its potential use in the synthesis of novel polymers with tailored properties. Polyethyleneimine, a polymer with a high density of amine groups, exhibits strong adhesive properties and is used in a variety of industrial applications. nih.gov The incorporation of N,N,3-trimethylbut-2-en-1-amine into polymer chains could impart unique characteristics related to its branched structure and tertiary amine group.

Future Research Trajectories and Emerging Opportunities

Development of Green and Sustainable Synthetic Routes

The future synthesis of 2-Buten-1-amine, N,N,3-trimethyl- will likely prioritize green and sustainable methodologies to minimize environmental impact. Traditional synthetic routes for analogous amines can involve harsh reagents and generate significant waste. Future research could focus on several key areas to develop more eco-friendly processes.

One promising approach is the use of biocatalysis, employing enzymes to carry out the synthesis under mild conditions. This can lead to high selectivity and reduced energy consumption. Another area of exploration is the use of catalytic systems based on earth-abundant metals, moving away from precious metal catalysts like palladium or rhodium that are often used in allylic amination reactions. The principles of atom economy, which seek to maximize the incorporation of starting materials into the final product, will also be a guiding factor in designing new synthetic pathways.

Potential Green Synthetic Strategy Description Anticipated Advantages
Biocatalytic SynthesisUse of enzymes (e.g., transaminases, dehydrogenases) to construct the amine.High selectivity, mild reaction conditions, biodegradable catalysts.
Earth-Abundant Metal CatalysisEmploying catalysts based on iron, copper, or nickel for allylic amination.Lower cost, reduced toxicity, and greater abundance compared to precious metals.
One-Pot/Tandem ReactionsDesigning a sequence of reactions in a single reactor to reduce solvent use and purification steps.Increased efficiency, reduced waste, and lower energy consumption.
Use of Green SolventsExploring the use of water, supercritical fluids, or bio-based solvents instead of volatile organic compounds.Reduced environmental impact and improved process safety.

Exploration of Chiral Synthesis and Enantioselective Transformations

The structure of 2-Buten-1-amine, N,N,3-trimethyl- does not inherently possess a stereocenter. However, its derivatives or its use as a reagent in the synthesis of other molecules could involve chirality. Future research could explore the development of chiral analogues or the application of this amine in enantioselective transformations.

For instance, the synthesis of chiral allylic amines is a significant area of research due to their prevalence in biologically active molecules. Asymmetric catalysis, using chiral ligands or catalysts, could be employed to synthesize specific enantiomers of related structures. While 2-Buten-1-amine, N,N,3-trimethyl- itself is achiral, it could potentially be used as a building block in more complex chiral structures. Research in this area would focus on controlling the stereochemistry of reactions involving this amine or its precursors.

Advanced Catalytic Applications in Organic and Polymer Chemistry

Tertiary amines are widely used as catalysts in a variety of organic reactions, such as dehydrohalogenations, and as accelerators in polymerization processes. The specific structure of 2-Buten-1-amine, N,N,3-trimethyl-, with its allylic group, may offer unique catalytic properties.

Future investigations could explore its efficacy as a catalyst or co-catalyst in reactions like the Baylis-Hillman reaction or in ring-opening polymerizations. The electronic and steric properties of the N,N,3-trimethyl substitution pattern could influence its catalytic activity and selectivity in novel ways compared to more common tertiary amine catalysts. Furthermore, the presence of the double bond allows for its potential incorporation as a monomer unit into polymers, which could then have catalytically active pendant amine groups.

Potential Catalytic Application Reaction Type Role of the Amine
Organic SynthesisBaylis-Hillman ReactionBase catalyst to initiate the reaction between an aldehyde and an activated alkene.
Polymer ChemistryRing-Opening PolymerizationInitiator or accelerator for the polymerization of cyclic esters or epoxides.
Material ScienceCross-linking AgentThe amine could catalyze the curing of epoxy resins or polyurethanes.

Integration with Computational Design for Targeted Synthesis and Applications

Computational chemistry and molecular modeling are powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work. For a compound like 2-Buten-1-amine, N,N,3-trimethyl-, where experimental data is scarce, computational studies would be particularly valuable.

Future research could employ Density Functional Theory (DFT) and other computational methods to:

Predict its conformational preferences and electronic properties.

Model its interaction with metal catalysts to design more efficient synthetic routes.

Simulate its performance as a catalyst or a monomer in polymerization reactions.

Screen for potential applications by predicting its binding affinity to various substrates or receptors.

This in-silico approach can save significant time and resources by prioritizing the most promising experimental avenues for synthesis and application.

Expanding Applications in Novel Material Systems

The bifunctionality of 2-Buten-1-amine, N,N,3-trimethyl- (a tertiary amine and an alkene) makes it an interesting candidate for the development of novel materials. The amine group can impart specific properties like pH-responsiveness or the ability to coordinate with metal ions, while the alkene group allows for polymerization or grafting onto surfaces.

Potential future applications in material science could include:

Functional Polymers: Its incorporation into polymer chains could lead to materials with unique surface properties, catalytic activity, or the ability to scavenge metal ions from solutions.

Smart Hydrogels: The amine functionality could be used to create pH-sensitive hydrogels that swell or shrink in response to changes in their environment.

Surface Modification: The molecule could be grafted onto the surface of materials to alter their hydrophilicity, adhesion, or biocompatibility.

These potential applications, however, remain speculative and await dedicated research to be either confirmed or refuted.

Q & A

Q. What are the optimal synthetic routes for 2-Buten-1-amine, N,N,3-trimethyl-?

A viable approach involves reductive amination using a palladium-based catalyst. For structurally similar amines, the Pd/NiO catalyst system (1.1 wt%) under hydrogen gas at 25°C for 10 hours achieved yields >90% . Adapting this method:

  • React a primary amine (e.g., 2-buten-1-amine) with a carbonyl compound (e.g., 3-methyl ketone) in the presence of Pd/NiO.
  • Purify via filtration and solvent evaporation.
  • Validate purity using <sup>1</sup>H NMR (400 MHz, CDCl3) to confirm methyl group integration and stereochemistry .

Q. How can spectroscopic methods characterize this compound?

  • <sup>1</sup>H NMR : Expect signals for vinyl protons (δ 5.2–5.8 ppm, doublets) and N-methyl groups (δ 2.1–2.4 ppm, singlets). Compare with analogs like N-butylaniline (δ 1.3–1.6 ppm for butyl chain) .
  • <sup>13</sup>C NMR : Assign peaks for the double bond (120–130 ppm) and quaternary carbons (40–50 ppm).
  • X-ray crystallography : Resolve stereochemistry (e.g., E vs. Z isomerism) if single crystals are obtainable .

Q. What safety protocols are critical for handling this compound?

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation (LD50 data for similar amines suggests acute toxicity) .
  • First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How can computational modeling predict its reactivity in catalytic systems?

  • Use Joback or McGowan methods to calculate thermodynamic properties (e.g., boiling point, solubility) based on molecular descriptors .
  • DFT studies : Optimize geometry at B3LYP/6-31G* level to predict nucleophilic attack sites (e.g., α-carbon in the enamine structure) .

Q. What mechanistic insights exist for its role in catalytic hydrogenation?

  • Pd/NiO catalyzes H2 dissociation, enabling amine formation via imine intermediates.
  • Compare turnover frequency (TOF) with analogs like N-benzylnaphthalen-1-amine (TOF = 8.4 h<sup>−1</sup> at 25°C) .
  • Investigate substituent effects: Bulky N,N-dimethyl groups may sterically hinder adsorption on Pd surfaces, reducing efficiency.

Q. How does its structure influence bioactivity in drug discovery?

  • The enamine moiety may act as a Michael acceptor, targeting cysteine residues in enzymes.
  • Compare with N-(3-chlorophenethyl)-4-nitrobenzamide , where the amine group enhances binding to hydrophobic pockets .
  • SAR studies : Modify the 3-methyl group to assess impact on cytotoxicity or solubility (e.g., logP = 1.2 for a tert-leucine analog) .

Contradictions and Validation

  • Stereochemical stability : highlights challenges in isolating E/Z isomers. Use low-temperature NMR or chiral HPLC to resolve discrepancies.
  • Catalyst specificity : Pd/NiO may favor primary amines; test alternative catalysts (e.g., Raney Ni) for tertiary amine synthesis .

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